molecular formula C8H6N2O3 B1351189 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)- CAS No. 89143-12-4

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

Cat. No. B1351189
CAS RN: 89143-12-4
M. Wt: 178.14 g/mol
InChI Key: OGTXKXDQFNORIF-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-, also known as 5-methyl-3-isoxazolyl-1H-pyrrole-2,5-dione, is a heterocyclic compound that has been studied for its potential use in various scientific applications, including as a catalyst in organic synthesis and as a pharmaceutical agent. This compound is of particular interest due to its unique structure, which consists of a five-membered ring of one oxygen atom, two nitrogen atoms, and two carbon atoms, with a methyl group attached to the nitrogen atom at the 3 position. In

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazoles have significant biological relevance, making them a privileged scaffold in drug discovery. Researchers explore novel synthetic strategies to create isoxazoles due to their importance. Metal-catalyzed reactions (employing Cu(I) or Ru(II)) are commonly used for isoxazole synthesis, but they suffer from drawbacks such as high costs, toxicity, and waste generation. Therefore, alternative metal-free synthetic routes are essential. These routes offer eco-friendly strategies for synthesizing isoxazoles with potential biological applications .

Coordination Chemistry

The central carbon in the isoxazole ring allows for flexibility, leading to different polymorphic forms. Investigating coordination complexes involving this compound could reveal interesting properties for materials science and catalysis .

properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-4-6(9-13-5)10-7(11)2-3-8(10)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTXKXDQFNORIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384078
Record name 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-

CAS RN

89143-12-4
Record name 1H-Pyrrole-2,5-dione, 1-(5-methyl-3-isoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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